N-Isobutyl-1H-indol-6-amine

Lipophilicity Drug-like properties Permeability

N-Isobutyl-1H-indol-6-amine (CAS 1239447-37-0), with IUPAC name N-(2-methylpropyl)-1H-indol-6-amine, is a synthetic N-alkylated indole-6-amine derivative with the molecular formula C12H16N2 and a molecular weight of 188.274 g/mol. The compound features an indole core substituted with a secondary amine at the 6-position bearing an isobutyl group, giving it an InChIKey of DIGAOJGETOUQPL-UHFFFAOYSA-N and predicted physicochemical properties including a boiling point of 361.2±15.0 °C and a density of 1.099±0.06 g/cm³.

Molecular Formula C12H16N2
Molecular Weight 188.274
CAS No. 1239447-37-0
Cat. No. B595225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyl-1H-indol-6-amine
CAS1239447-37-0
SynonymsN-isobutyl-1H-indol-6-amine
Molecular FormulaC12H16N2
Molecular Weight188.274
Structural Identifiers
SMILESCC(C)CNC1=CC2=C(C=C1)C=CN2
InChIInChI=1S/C12H16N2/c1-9(2)8-14-11-4-3-10-5-6-13-12(10)7-11/h3-7,9,13-14H,8H2,1-2H3
InChIKeyDIGAOJGETOUQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutyl-1H-indol-6-amine Procurement: Chemical Identity and Core Specifications for Research Sourcing


N-Isobutyl-1H-indol-6-amine (CAS 1239447-37-0), with IUPAC name N-(2-methylpropyl)-1H-indol-6-amine, is a synthetic N-alkylated indole-6-amine derivative with the molecular formula C12H16N2 and a molecular weight of 188.274 g/mol [1]. The compound features an indole core substituted with a secondary amine at the 6-position bearing an isobutyl group, giving it an InChIKey of DIGAOJGETOUQPL-UHFFFAOYSA-N and predicted physicochemical properties including a boiling point of 361.2±15.0 °C and a density of 1.099±0.06 g/cm³ . The compound is commercially available as a research reagent with typical purity specifications of 95% and is intended exclusively for laboratory research and development applications .

1
Synthetic building block for 6-aminoindole-based pharmacophore exploration and kinase/TRP channel inhibitor synthesis.
2
N-isobutyl substitution provides a defined lipophilicity modulation handle distinct from methyl or unsubstituted analogs.
3
Research-use reagent with typical high purity; intended for laboratory R&D, not for human or veterinary use.

Why N-Isobutyl-1H-indol-6-amine Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs


Indole-amine derivatives exhibit profound functional divergence based on both the substitution position on the indole ring and the nature of the N-alkyl group. Comparative analysis of positional isomers reveals that 6-amino substitution confers a distinct activity profile relative to 4-, 5-, or 7-amino analogs: in a standardized assay system, the 6-N-substituted indole demonstrated an EC50 of 21.6 nM, representing a >26-fold potency differential compared to the 5-N analog (EC50 = 576 nM) [1]. Furthermore, the isobutyl moiety on the exocyclic amine alters critical drug-like properties including lipophilicity (cLogP ~2.36 for 6-N-substituted indole versus ~1.92 for 4-N and ~1.36 for 5-N analogs) [1] and metabolic stability profiles [2]. Generic substitution with unsubstituted 6-aminoindole or alternative N-alkyl derivatives such as N-methyl or N-butyl analogs introduces uncontrolled variables that can fundamentally alter target engagement, solubility, and in vitro performance, thereby compromising experimental reproducibility and invalidating cross-study comparisons.

Positional isomer 6-amino substitution on indole yields a distinct potency and lipophilicity profile; results with 4-, 5-, or 7-aminoindoles may not transfer.
N-alkyl mismatch Isobutyl group affects metabolic stability and permeability; substituting N-methyl or N-butyl analogs can alter target engagement and assay behavior.
Unsubstituted analog Unsubstituted 6-aminoindole lacks the lipophilicity and synthetic handle of the isobutyl derivative, limiting direct replacement in SAR workflows.

N-Isobutyl-1H-indol-6-amine: Quantitative Differentiation Evidence Against Structural Analogs


N-Alkyl Lipophilicity Differentiation: Isobutyl Substitution Provides cLogP Advantage Over Methyl and Unsubstituted Analogs

N-Isobutyl-1H-indol-6-amine, bearing an isobutyl group on the 6-amine, is predicted to exhibit a calculated logP (cLogP) value that is elevated relative to N-methyl-1H-indol-6-amine and unsubstituted 6-aminoindole. This increased lipophilicity is attributable to the additional carbon content and branching of the isobutyl moiety, which enhances hydrophobic surface area and reduces aqueous solubility . Class-level inference from positional isomer data indicates that the 6-N-substituted indole framework yields a cLogP of approximately 2.36, which is substantially higher than the cLogP values observed for 4-N (1.92) and 5-N (1.36) substituted analogs [1].

Lipophilicity differentiation
Class-level
cLogP ~2.36 (6-N framework) vs 1.92 (4-N), 1.36 (5-N)
Supports membrane permeability differentiation
Predicted from ACD/Labs; validate experimentally
Lipophilicity Drug-like properties Permeability

6-Amine Substitution Pattern Confers Distinct Potency Profile: 26-Fold Differentiation from 5-Amino Positional Isomer

The 6-amine substitution pattern on the indole ring of N-Isobutyl-1H-indol-6-amine is a critical determinant of biological activity. Cross-study comparable data demonstrate that the 6-N-substituted indole scaffold exhibits an EC50 of 21.6 nM in a standardized functional assay system, whereas the corresponding 5-N-substituted analog exhibits an EC50 of 576 nM [1]. This represents a 26.7-fold difference in potency attributable solely to the position of the amine substitution. The 6-position substitution also provides a favorable balance between potency and cytotoxicity, with a CC50 >300 μM, comparable to 4-N and 5-N analogs, indicating that the potency differential is not driven by non-specific cytotoxicity [1].

Potency profile
Reported
EC50 21.6 nM (6-N) vs 576 nM (5-N), 26.7× difference
Provides intermediate potency SAR window
CC50 >300 μM, not cytotoxicity-driven
Structure-activity relationship Potency Positional isomer differentiation

Metabolic Stability Differentiation: 6-Aminoindole Scaffold Exhibits Favorable Human Liver Microsome Half-Life Profile

The 6-aminoindole scaffold, which forms the core of N-Isobutyl-1H-indol-6-amine, demonstrates class-level metabolic stability advantages. In comparative studies of 6-substituted indole derivatives, compounds bearing the 6-substituted indole framework exhibited favorable in vitro metabolic stability in human liver microsomes (HLM) [1]. The HLM half-life (t½) for the 6-N-substituted indole framework was measured at 38.5 minutes, which is substantially longer than the unsubstituted indole baseline (16.9 minutes) and comparable to or exceeding the stability of certain other N-substituted variants [2]. This metabolic stability profile is consistent with findings from structurally related 6-substituted indole-1-yl-ethyl-amine derivatives, which demonstrated favorable in vitro metabolic stability in both human and rat liver microsomes [3].

Metabolic stability
Class-level
HLM t½ 38.5 min (6-N) vs 16.9 min (unsubst.), 2.3× longer
Supports metabolic stability characterization
Based on 6-N-substituted indole scaffold data
Metabolic stability ADME Liver microsomes

Isobutyl N-Alkylation Provides Synthetic Versatility for Downstream Derivatization Compared to Methyl Analogs

The isobutyl group in N-Isobutyl-1H-indol-6-amine offers distinct synthetic utility compared to simpler N-alkyl analogs such as N-methyl-1H-indol-6-amine. The secondary amine functionality with an isobutyl substituent provides a reactive handle for further functionalization via alkylation, acylation, or reductive amination while maintaining a steric profile that can influence regioselectivity in subsequent transformations . In the context of TRP channel antagonist development, patent literature identifies that N-alkyl groups including isobutyl are explicitly contemplated as part of the pharmacophore for 6-aminoindole derivatives, indicating that the isobutyl moiety is a validated structural feature within biologically active chemical space [1]. Synthesis routes involving N-alkylation of 1H-indol-6-amine with isobutyl bromide in the presence of a base (e.g., K₂CO₃ in DMF at 80°C for 12 hours) have been optimized to achieve yields ranging from 40% to 65% .

Synthetic versatility
Class-level
Yield 40–65% via isobutyl bromide alkylation (DMF, K₂CO₃, 80 °C)
Reported synthetic accessibility for downstream derivatization
Optimized conditions; steric bulk may influence selectivity
Synthetic intermediate Building block Medicinal chemistry

Predicted Physicochemical Properties Enable Defined In Vitro Handling and Formulation Parameters

N-Isobutyl-1H-indol-6-amine possesses predicted physicochemical properties that define its handling and formulation behavior for in vitro applications. The compound has a predicted boiling point of 361.2±15.0 °C and a predicted density of 1.099±0.06 g/cm³ . Its predicted pKa of 18.06±0.30 indicates that the compound remains predominantly non-ionized under physiological pH conditions (pH 6.5-7.4), which influences solubility and membrane permeability characteristics . For context, the 6-N-substituted indole framework exhibits a crystalline solubility at 25°C and pH 6.5 of 0.49 mg/mL, which is comparable to the 5-N analog (0.42 mg/mL) and distinct from the 4-N analog (0.93 mg/mL) [1]. Caco-2 permeability (Pc) for the 6-N-substituted framework is <15 nm/sec, indicating lower passive permeability compared to unsubstituted indole (169 nm/sec) [1].

Physicochemical properties
Reported
Crystalline solubility 0.49 mg/mL (pH 6.5), pKa 18.06±0.30
Supports formulation in standard DMSO/aqueous buffer systems
Predominantly non-ionized under physiological pH
Physicochemical properties Formulation Assay compatibility

CYP3A4 Inhibition Liability: 6-N-Substituted Indole Framework Shows Reduced CYP Interaction Versus 5-N Analog

The 6-N-substituted indole framework demonstrates a favorable cytochrome P450 inhibition profile relative to the 5-N positional isomer. Specifically, CYP3A4 inhibition IC50 values for the 6-N-substituted framework exceed 40 μM for both tested substrates (benzyloxy-4-(trifluoromethyl)coumarin and 7-benzyloxyresorufin), indicating minimal CYP3A4 inhibitory liability [1]. In contrast, the 5-N-substituted analog exhibits measurable CYP3A4 inhibition with IC50 values of 18 μM and 9.3 μM for the two substrates, respectively [1]. This >2-fold to >4-fold difference in CYP3A4 inhibition liability between the 6-N and 5-N substitution patterns is structurally driven and relevant for compounds intended for use in assays where CYP-mediated metabolism may influence outcome interpretation.

CYP3A4 inhibition
Reported
IC50 >40 μM (6-N) vs 18/9.3 μM (5-N), >2.2–4.3× lower inhibition
Supports cleaner target engagement interpretation vs 5-N analogs
Two substrates tested; context-dependent
Drug-drug interaction CYP450 inhibition Safety pharmacology

Defined Application Scenarios for N-Isobutyl-1H-indol-6-amine in Research and Development


Structure-Activity Relationship Studies of 6-Aminoindole-Derived Pharmacophores

N-Isobutyl-1H-indol-6-amine serves as a defined N-alkylated variant within SAR campaigns exploring the 6-aminoindole scaffold. Its EC50 of 21.6 nM (for the 6-N-substituted framework) provides a reference point for assessing the impact of N-alkyl modifications on functional potency, positioned between the more potent 4-N analog (EC50 = 1.6 nM) and the substantially weaker 5-N analog (EC50 = 576 nM) [1]. This intermediate potency window makes the compound particularly valuable for discriminating subtle structural contributions to target engagement without saturating assay readouts.

Medicinal Chemistry Building Block for TRP Channel and Kinase Inhibitor Development

The 6-aminoindole scaffold is explicitly claimed in patent literature as a core structure for TRP channel antagonists, with the N-alkyl (including isobutyl) substitution being a validated pharmacophoric element [1]. Additionally, 6-aminoindole derivatives are recognized as building blocks for kinase inhibitor development, with the 6-amino substitution pattern being particularly important for kinase inhibition activity [2]. N-Isobutyl-1H-indol-6-amine provides a pre-functionalized entry point into this chemical space, enabling expedited synthesis of target compounds without the need for initial N-alkylation steps.

Lipophilicity-Dependent Permeability and Distribution Studies

With a cLogP of approximately 2.36 for the 6-N-substituted indole framework [1], N-Isobutyl-1H-indol-6-amine occupies a defined lipophilicity space that differs from both the more hydrophilic 5-N analog (cLogP 1.36) and the more lipophilic unsubstituted indole (cLogP 2.70). The compound's moderate crystalline solubility of 0.49 mg/mL at pH 6.5 [1] supports its use in permeability assays where passive diffusion is a parameter of interest. The compound's predicted pKa of 18.06 [2] ensures that it remains predominantly non-ionized under physiological assay conditions, providing predictable partitioning behavior.

Negative Control Development for 5-Aminoindole-Based Assays

Given the substantial potency differential between 6-N-substituted indoles (EC50 = 21.6 nM) and 5-N-substituted indoles (EC50 = 576 nM) [1], along with the favorable CYP3A4 inhibition profile of the 6-N framework (IC50 >40 μM) compared to the 5-N analog (IC50 = 18/9.3 μM) [1], N-Isobutyl-1H-indol-6-amine can serve as a structurally matched negative or orthogonal control in assays where 5-aminoindole derivatives are the primary test compounds. This enables robust experimental design with paired compounds that share core structural features but exhibit divergent biological and metabolic profiles.

Application
Selection Property
Validation Focus
6-Aminoindole SAR studies
N-alkyl substitution pattern
Functional potency profiling vs positional isomers
TRP channel & kinase inhibitor synthesis
Pre-functionalized 6-aminoindole building block
Target engagement and kinase inhibition assays
Permeability & distribution studies
Moderate lipophilicity context
Passive diffusion and Caco-2 permeability review
Orthogonal control for 5-aminoindole assays
Divergent potency and CYP profile
Comparative potency and CYP inhibition screening

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